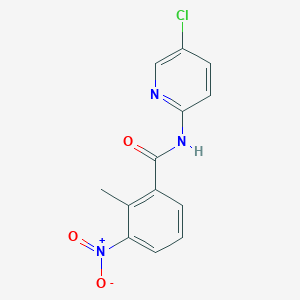

N-(5-chloro-2-pyridinyl)-2-methyl-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-chloro-2-pyridinyl)-2-methyl-3-nitrobenzamide (also known as Nifurtimox) is a synthetic compound that has been used in scientific research for the treatment of various diseases, including Chagas disease and cancer.

Aplicaciones Científicas De Investigación

Anti-Fibrosis Activity

Novel 2-(pyridin-2-yl) pyrimidine derivatives, which are related to N-(5-chloropyridin-2-yl)-2-methyl-3-nitrobenzamide, have been designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells, showing better anti-fibrotic activities than some existing drugs .

Antibody Microarrays

The concept of antibody microarrays is a versatile approach within multiplexed immunoassay technologies. These arrays have become an attractive tool for the exploratory detection and study of protein abundance, function, pathways, and potential drug targets .

Microencapsulation

Microencapsulation is a method to encapsulate different functional materials at nano- and micro-scales. This technique can provide the necessary protection for the encapsulated materials, and N-(5-chloropyridin-2-yl)-2-methyl-3-nitrobenzamide could potentially be used in this context .

X-ray Micro-Computed Tomography

Laboratory x-ray micro-computed tomography (micro-CT) is a non-destructive imaging method that allows for the imaging of morphological structures. Compounds like N-(5-chloropyridin-2-yl)-2-methyl-3-nitrobenzamide could be used as contrast agents or in other capacities in this field .

Mecanismo De Acción

Target of Action

The primary target of N-(5-chloropyridin-2-yl)-2-methyl-3-nitrobenzamide, also known as “CBMicro_022553” or “N-(5-chloro-2-pyridinyl)-2-methyl-3-nitrobenzamide”, is Factor Xa . Factor Xa is a crucial enzyme in the coagulation cascade, which plays a significant role in blood clotting .

Mode of Action

This compound acts as a direct, selective, reversible, and competitive inhibitor of human Factor Xa . By inhibiting Factor Xa, it prevents the formation of the prothrombinase complex with Factor Va on platelet surfaces. This complex is responsible for turning prothrombin into thrombin, a key step in the coagulation cascade .

Biochemical Pathways

The inhibition of Factor Xa disrupts the coagulation cascade, reducing thrombin generation and, consequently, thrombus formation . This impacts the biochemical pathway of blood clotting, leading to a decrease in the risk of venous thromboembolism .

Pharmacokinetics

Similar compounds, such as betrixaban, have been shown to have a long half-life and low peak-to-trough ratio, leading to a consistent anticoagulant effect over 24 hours .

Result of Action

The result of the compound’s action is a reduction in thrombin generation and thrombus formation . This leads to a decrease in the risk of venous thromboembolism, including conditions such as deep vein thrombosis and pulmonary embolism .

Action Environment

Factors such as the patient’s health status, co-administration with other drugs, and genetic factors could potentially influence the compound’s action

Propiedades

IUPAC Name |

N-(5-chloropyridin-2-yl)-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O3/c1-8-10(3-2-4-11(8)17(19)20)13(18)16-12-6-5-9(14)7-15-12/h2-7H,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQRLKZEVQZLFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloropyridin-2-yl)-2-methyl-3-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS*,7aR*)-2-[3-(2-furyl)propanoyl]-5-methyloctahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5623309.png)

![2-benzyl-8-[3-(3-chloroisoxazol-5-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5623316.png)

![5-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-methylpiperidin-2-one](/img/structure/B5623318.png)

![(3aR*,6aR*)-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5623335.png)

![4-[(4-ethoxyphenoxy)acetyl]morpholine](/img/structure/B5623336.png)

![2-[1-(2,3-dihydro-1H-inden-2-yl)-5-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5623341.png)

![1-(4-ethyl-5-{1-[(4-methylphenoxy)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5623363.png)

![4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5623373.png)

![5-ethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1,3-oxazole-4-carboxamide](/img/structure/B5623380.png)

![2-{[(1H-indazol-1-ylacetyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5623386.png)

![(3-{2-[1-(2,5-dimethyl-3-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}propyl)dimethylamine](/img/structure/B5623406.png)

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B5623414.png)